molecular formula C17H10F17NO2 B11984078 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate

Cat. No.: B11984078
M. Wt: 583.24 g/mol
InChI Key: SEFXBBQMXLZSOF-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various scientific and industrial applications due to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate typically involves the reaction of heptadecafluorodecanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to form the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or organometallic compounds can be used.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required.

Major Products

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: Produces the corresponding amine and alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s binding affinity to specific proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyltrimethoxysilane
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl acrylate
  • (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate is unique due to its specific combination of a highly fluorinated alkyl chain and a carbamate group. This combination imparts distinct properties such as high thermal stability, chemical resistance, and potential biological activity, making it valuable for various applications.

Properties

Molecular Formula

C17H10F17NO2

Molecular Weight

583.24 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-phenylcarbamate

InChI

InChI=1S/C17H10F17NO2/c18-10(19,6-7-37-9(36)35-8-4-2-1-3-5-8)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-5H,6-7H2,(H,35,36)

InChI Key

SEFXBBQMXLZSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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